4-Iodobutyl benzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139995. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

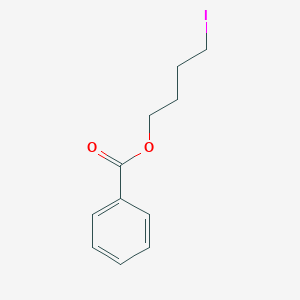

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodobutyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPUIKNICYCXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300915 | |

| Record name | 4-iodobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19097-44-0 | |

| Record name | NSC139995 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodobutyl Benzoate

CAS Number: 19097-44-0

This technical guide provides a comprehensive overview of 4-Iodobutyl benzoate (B1203000), a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's properties, synthesis, reactivity, and potential applications, adhering to stringent data presentation and visualization standards.

Compound Identification and Properties

4-Iodobutyl benzoate is a synthetic organic compound featuring a benzoate ester linked to a four-carbon chain with a terminal iodine atom.[1] This structure makes it a valuable reagent in organic synthesis, particularly for introducing a butylbenzoate moiety through nucleophilic substitution reactions.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 19097-44-0 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₃IO₂ | [2][3][5][6] |

| Molecular Weight | 304.12 g/mol | [2][3][5][6] |

| IUPAC Name | This compound | [3] |

| Appearance | Yellow to colorless oil/liquid | [2] |

| Purity | ≥96% | |

| Storage Temperature | -20°C or Refrigerator | [6] |

| SMILES | C1=CC=C(C=C1)C(=O)OCCCCI | [3] |

| InChI | InChI=1S/C11H13IO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | [3] |

| InChIKey | VVPUIKNICYCXJZ-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several standard organic chemistry methods. A common approach is the esterification of benzoic acid with 4-iodobutanol or the reaction of a benzoyl halide with 4-iodobutanol. Another viable route involves the reaction of a benzoate salt with 1,4-diiodobutane. Below is a generalized workflow for its synthesis from benzoic acid.

References

- 1. 19097-44-0(this compound) | Kuujia.com [kuujia.com]

- 2. utas.edu.au [utas.edu.au]

- 3. This compound | C11H13IO2 | CID 284211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 19097-44-0 [amp.chemicalbook.com]

- 5. This compound | 19097-44-0 [chemicalbook.com]

- 6. This compound, 19097-44-0 | BroadPharm [broadpharm.com]

4-Iodobutyl benzoate molecular weight

An In-depth Technical Guide to 4-Iodobutyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodobutyl benzoate, a versatile chemical intermediate. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via Fischer esterification, and includes a visual representation of the synthetic workflow. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in organic synthesis and drug development.

Physicochemical Properties of this compound

This compound is a benzoate ester functionalized with a terminal iodine atom on the butyl chain. This bifunctional nature makes it a useful building block in organic synthesis, where the iodide serves as a good leaving group for nucleophilic substitution reactions, and the benzoate group can be modified or retained as part of a larger molecular scaffold.

Quantitative Data

| Property | Value | Source |

| Molecular Weight | 304.12 g/mol | [1] |

| Molecular Formula | C₁₁H₁₃IO₂ | [1] |

| CAS Number | 19097-44-0 | [1] |

| Boiling Point | 330.4 ± 25.0 °C (Predicted) | [2] |

| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [2] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of benzoic acid with 4-iodobutanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

Benzoic acid

-

4-Iodobutanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and purification

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine benzoic acid (1.0 equivalent), 4-iodobutanol (1.2 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the cessation of water collection or TLC analysis), cool the mixture to room temperature.

-

Neutralization: Transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via Fischer esterification.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a reactive alkyl iodide allows for the introduction of the butoxy-benzoate moiety into various substrates through nucleophilic substitution reactions. This is particularly useful in the development of novel pharmaceutical compounds and other specialty chemicals.

References

An In-depth Technical Guide to the Synthesis of 4-Iodobutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-iodobutyl benzoate (B1203000), a valuable bifunctional molecule in organic synthesis. The document details established and potential routes, complete with experimental protocols, quantitative data, and workflow visualizations to aid in research and development.

Introduction

4-Iodobutyl benzoate is a useful intermediate in organic synthesis, featuring a benzoate ester and a primary alkyl iodide. This combination of functional groups allows for a variety of subsequent chemical transformations. The ester moiety can be hydrolyzed to reveal a carboxylic acid, while the alkyl iodide is an excellent substrate for nucleophilic substitution and cross-coupling reactions. This guide will focus on the most efficient and practical methods for its preparation.

Primary Synthesis Pathway: Ring-Opening of Tetrahydrofuran (B95107)

The most direct and facile route to this compound is the Lewis acid-catalyzed ring-opening of tetrahydrofuran (THF) with benzoyl chloride in the presence of a metal iodide. This one-pot synthesis is highly efficient and proceeds under mild conditions.

Reaction Scheme

The overall reaction involves the cleavage of the C-O bond in THF, followed by acylation and halide incorporation.

An In-Depth Technical Guide to 4-Iodobutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobutyl benzoate (B1203000) is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating a benzoate ester and a primary alkyl iodide, provides two distinct reactive sites, making it a valuable intermediate for the synthesis of more complex molecules. The presence of the iodo group, an excellent leaving group, facilitates nucleophilic substitution reactions, while the benzoate moiety can be retained or modified. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 4-iodobutyl benzoate, with a focus on its role in drug development.

Chemical Properties and Data

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is characterized by the chemical formula C₁₁H₁₃IO₂.[1]

A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₁₃IO₂ | [1] |

| Molecular Weight | 304.12 g/mol | [1] |

| CAS Number | 19097-44-0 | [1] |

| Appearance | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Solubility | Expected to be soluble in organic solvents | [2] |

Synthesis of this compound

A facile and efficient method for the synthesis of this compound involves the carbon-oxygen bond cleavage of tetrahydrofuran (B95107) (THF) in the presence of benzoyl chloride and a metal iodide.[3] This one-pot reaction proceeds under mild conditions and offers good to excellent yields.

Experimental Protocol: Synthesis via C-O Bond Cleavage of THF[3]

Materials:

-

Benzoyl chloride

-

Tetrahydrofuran (THF)

-

Metal iodide (e.g., sodium iodide, potassium iodide)

-

3 N HCl solution

-

Ether

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution

-

Anhydrous MgSO₄

Procedure:

-

To a solution of benzoyl chloride (1.0 equivalent) in THF, add the metal iodide (1.2 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction (monitored by TLC), quench the mixture with 3 N HCl solution.

-

Extract the aqueous layer with ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography (ethyl acetate/hexanes) to afford this compound.

Logical Workflow for the Synthesis of this compound:

Applications in Drug Development

The reactivity of the carbon-iodine bond makes this compound a valuable reagent for introducing a four-carbon chain with a terminal benzoate group into a target molecule. This is particularly relevant in the development of new therapeutic agents.

Alkylating Agent for Amines and Heterocycles

This compound can be employed as an alkylating agent for primary and secondary amines, as well as nitrogen-containing heterocycles. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the amine attacks the carbon atom attached to the iodine, displacing the iodide ion. This results in the formation of a new carbon-nitrogen bond.

General Reaction Scheme:

R₂NH + I-(CH₂)₄-O-C(=O)Ph → [R₂NH-(CH₂)₄-O-C(=O)Ph]⁺I⁻

This reaction is fundamental in the synthesis of various pharmaceutical intermediates and final drug substances where a flexible linker is required to connect different pharmacophores.

Experimental Workflow for Amine Alkylation:

Intermediate in the Synthesis of PET Tracers

The synthesis of radiolabeled compounds is crucial for in vivo imaging techniques like Positron Emission Tomography (PET).[4][5][6][7] While direct experimental protocols for the synthesis of a PET tracer using this compound were not found in the provided search results, its structure suggests its potential as a precursor for introducing a benzoate moiety into a radiolabeled molecule. The iodine atom can be replaced with a radionuclide, such as a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I), through a radioiodination reaction.

Conceptual Signaling Pathway for PET Tracer Application:

The general principle involves synthesizing a precursor molecule containing the this compound moiety. This precursor is then subjected to a radiolabeling step, followed by purification to yield the final PET tracer. The tracer is then administered, and its distribution and binding to specific biological targets are monitored using a PET scanner.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug development. Its straightforward synthesis and the distinct reactivity of its functional groups allow for its use as an alkylating agent and as a precursor for more complex molecules, including potential PET tracers. The detailed experimental protocol for its synthesis provided in this guide offers a practical starting point for researchers. Further exploration of its applications, particularly in the development of novel therapeutic and diagnostic agents, is warranted.

References

- 1. This compound | C11H13IO2 | CID 284211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19097-44-0(this compound) | Kuujia.com [kuujia.com]

- 3. bkcs.kchem.org [bkcs.kchem.org]

- 4. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. research.rug.nl [research.rug.nl]

- 6. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 4-Iodobutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-Iodobutyl benzoate (B1203000) (CAS No. 19097-44-0). The information is curated for professionals in research and development who require precise data for experimental design, chemical synthesis, and drug development applications. This document summarizes key quantitative data, outlines relevant experimental protocols for property determination, and presents a logical workflow for the characterization of the compound.

Core Physical and Chemical Properties

4-Iodobutyl benzoate is a synthetic organic compound featuring a benzoate ester group attached to an iodinated butyl chain.[1] This structure makes it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions where the iodine atom serves as a reactive leaving group.[1] Its molecular structure and key identifiers are foundational to understanding its physical behavior.

Table 1: Summary of Physical and Chemical Properties for this compound

| Property | Value | Source(s) |

| CAS Number | 19097-44-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃IO₂ | [1][2][3] |

| Molecular Weight | 304.12 g/mol | [2][3][4] |

| Boiling Point | 330.4°C at 760 mmHg | [1][2] |

| Density | 1.554 g/cm³ | [1][2] |

| Refractive Index | 1.577 | [1] |

| Flash Point | 153.6°C | [1] |

Note: Some values, such as boiling point and density, are listed as "Predicted" in some databases, indicating they are computationally derived.[2]

Experimental Protocols for Physical Property Determination

The physical properties listed above are determined through standardized experimental techniques. Understanding these methodologies is crucial for the replication of results and for the characterization of newly synthesized or purified samples.[5]

2.1. Boiling Point Determination via Simple Distillation

The boiling point is a fundamental physical property that indicates the temperature at which a liquid transitions into a gaseous state.[6] For a compound like this compound, this is typically measured using a simple distillation apparatus.[6]

-

Apparatus Setup: A round-bottom flask containing the this compound sample is heated. A distillation head, thermometer, condenser, and receiving flask are assembled. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[6]

-

Procedure:

-

The liquid in the flask is heated gently.

-

As the liquid boils, vapor rises and surrounds the thermometer bulb.

-

The temperature reading will rise sharply and then stabilize at the liquid's boiling point as the vapor condenses in the condenser and collects in the receiving flask.[6]

-

This stable temperature is recorded as the boiling point at the given atmospheric pressure.

-

2.2. Density Measurement

Density, the mass per unit volume of a substance, is another key identifying characteristic.[5] It is typically measured using a pycnometer or a digital densitometer for high accuracy.

-

Procedure (using a pycnometer):

-

The mass of a clean, dry pycnometer (a flask with a precise volume) is accurately measured.

-

The pycnometer is filled with the this compound sample, and its mass is measured again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and its mass is recorded.

-

The density of the sample is calculated by comparing the mass of the sample to the mass of the reference substance.

-

2.3. Refractive Index Measurement

The refractive index measures how light propagates through a substance and is a highly sensitive physical property. It is measured using a refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

A small sample of this compound is placed on the prism of the refractometer.

-

Light is passed through the sample, and the instrument is adjusted until the dividing line between light and dark fields is centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically recorded at 20°C or 25°C.

-

Visualization of Experimental Workflow

The characterization of this compound follows a logical workflow, from its synthesis to the verification of its physical properties. The following diagram illustrates this process.

Caption: Workflow for synthesis and physical characterization of this compound.

References

- 1. 19097-44-0(this compound) | Kuujia.com [kuujia.com]

- 2. This compound | 19097-44-0 [chemicalbook.com]

- 3. This compound | C11H13IO2 | CID 284211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 19097-44-0 | BroadPharm [broadpharm.com]

- 5. Physical Properties of Organic Compounds | Overview & Examples - Lesson | Study.com [study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4-Iodobutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-iodobutyl benzoate (B1203000). Due to the current lack of publicly available quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for determining its solubility in various solvents. The methodologies presented are based on well-established scientific principles for solubility testing.

Physicochemical Properties of 4-Iodobutyl Benzoate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃IO₂ | PubChem[1] |

| Molecular Weight | 304.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 19097-44-0 | PubChem[1] |

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents has not been published in readily accessible literature. Researchers are encouraged to use the experimental protocols outlined in this guide to generate this valuable data. The following table is provided as a template for presenting experimental findings.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Ethanol | Shake-Flask | |||

| e.g., Methanol | Shake-Flask | |||

| e.g., Acetone | Shake-Flask | |||

| e.g., Dichloromethane | Shake-Flask | |||

| e.g., Water | Shake-Flask | |||

| e.g., Phosphate Buffer (pH 7.4) | Shake-Flask |

Experimental Protocol: Determination of Equilibrium Solubility using the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3] This method involves agitating an excess amount of the solid solute in a specific solvent at a constant temperature until equilibrium is achieved.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., ethanol, methanol, water, etc.)

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

-

Vials for sample collection and analysis

3.2. Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a series of flasks. A visual confirmation of undissolved solid should be present throughout the experiment.

-

Add a known volume of the desired solvent to each flask.

-

Securely seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.[2]

-

-

Phase Separation:

-

After the equilibration period, remove the flasks from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples.[3]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to prevent any solid particles from being included in the sample for analysis.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by using the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The experiment should be performed in triplicate to ensure the results are reproducible, and the average solubility with the standard deviation should be reported.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide to the Spectral Data of 4-Iodobutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-iodobutyl benzoate (B1203000) (C₁₁H₁₃IO₂), a versatile intermediate in organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds. The guide also outlines a plausible synthetic route and standard analytical protocols for its characterization.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-iodobutyl benzoate. These predictions are based on the analysis of similar compounds such as butyl benzoate, methyl 4-iodobenzoate, and other alkyl benzoates.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | Doublet | 2H | Aromatic (ortho-protons to C=O) |

| ~7.55 | Triplet | 1H | Aromatic (para-proton to C=O) |

| ~7.45 | Triplet | 2H | Aromatic (meta-protons to C=O) |

| ~4.30 | Triplet | 2H | -O-CH₂- |

| ~3.25 | Triplet | 2H | -CH₂-I |

| ~1.95 | Quintet | 2H | -O-CH₂-CH₂- |

| ~1.85 | Quintet | 2H | -CH₂-CH₂-I |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | C=O (Ester) |

| ~133.0 | Aromatic (para-carbon) |

| ~130.0 | Aromatic (ipso-carbon) |

| ~129.5 | Aromatic (ortho-carbons) |

| ~128.4 | Aromatic (meta-carbons) |

| ~64.0 | -O-CH₂- |

| ~33.0 | -CH₂- |

| ~30.0 | -CH₂- |

| ~6.5 | -CH₂-I |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3030 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O (Ester) stretch |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~1270 | Strong | C-O (Ester) stretch |

| ~1100 | Strong | C-O stretch |

| ~710 | Strong | Aromatic C-H bend (out-of-plane) |

| ~600 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Fragment |

| 304 | [M]⁺ (Molecular Ion) |

| 177 | [M - I]⁺ |

| 122 | [C₆H₅COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Fischer esterification of benzoic acid with 4-iodobutanol.

Synthesis of this compound

-

Reaction Setup: To a round-bottom flask, add benzoic acid (1.0 eq.), 4-iodobutanol (1.2 eq.), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 eq.).

-

Reaction Conditions: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

Mass Spectrometry: Mass spectral data are acquired using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to the Safety and Handling of 4-Iodobutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the manufacturer and follow all applicable safety regulations.

Executive Summary

4-Iodobutyl benzoate (B1203000) is a synthetic organic compound with applications as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its structure, featuring an iodine atom and a benzoate ester group on a butyl chain, makes it a useful building block for introducing specific molecular moieties. This guide provides a comprehensive overview of the known safety and handling information for 4-Iodobutyl benzoate, drawing upon available data for the compound and its close structural analogs. All personnel handling this chemical must be adequately trained in the procedures outlined herein and in the corresponding Safety Data Sheet (SDS).

Hazard Identification and Classification

This compound is classified as hazardous. The following tables summarize its GHS classification, pictograms, and associated hazard and precautionary statements.

Table 1: GHS Classification for this compound

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |

Classification is based on data for structurally similar compounds and should be used as a guideline.

GHS Pictograms:

Signal Word: Warning

Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (P-Statements):

| Prevention | Response | Storage | Disposal |

| P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4] | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5] | P501: Dispose of contents/container to an approved waste disposal plant.[5] |

| P264: Wash skin thoroughly after handling.[1][4] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] | P405: Store locked up.[5] | |

| P270: Do not eat, drink or smoke when using this product.[3][4] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | ||

| P271: Use only outdoors or in a well-ventilated area.[3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5] | ||

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4][5] | P312: Call a POISON CENTER or doctor if you feel unwell.[5] | ||

| P332 + P313: If skin irritation occurs: Get medical advice/attention.[4] | |||

| P337 + P313: If eye irritation persists: Get medical advice/attention.[1][4] | |||

| P362 + P364: Take off contaminated clothing and wash it before reuse.[5] |

Physicochemical and Toxicological Properties

Limited direct data exists for this compound. The following tables include experimental data where available and estimated values based on structurally similar compounds like butyl benzoate.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Butyl Benzoate (analog) |

| Molecular Formula | C₁₁H₁₃IO₂[6] | C₁₁H₁₄O₂ |

| Molecular Weight | 304.12 g/mol [6] | 178.23 g/mol |

| Appearance | Not specified (likely a liquid) | Colorless, oily liquid |

| Boiling Point | Not available | 250 °C[7] |

| Melting Point | Not available | -22 °C[7] |

| Flash Point | Not available | 107 °C (224.6 °F)[7] |

| Solubility | Not specified | Insoluble in water |

| Vapor Pressure | Not available | 0.2 mbar @ 20 °C[7] |

| Vapor Density | Not available | 6.15 (Air = 1)[7] |

Table 3: Toxicological Data (Based on Butyl Benzoate as a surrogate)

| Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 735 mg/kg | Rat | [5][8][9] |

| 5140 mg/kg | Rat | [4] | |

| 3450 mg/kg | Mouse | [5] | |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rat | [8][9] |

| 4000 mg/kg | Rabbit | [4] | |

| Acute Inhalation Toxicity (LC50) | > 15.246 mg/L (4 h) | Rat | [8][9] |

| Skin Irritation | Irritating | Rabbit | [4] |

| Eye Irritation | Slight to Serious Irritation | Rabbit | [4] |

Note: The toxicological data presented is for butyl benzoate and should be considered as an estimation for this compound due to structural similarity. The actual toxicity of this compound may differ.

Occupational Exposure Limits (OELs):

No specific OELs have been established for this compound. For benzoates in general, the ACGIH has a Threshold Limit Value (TLV) for sodium benzoate of 2.5 mg/m³ as a Time-Weighted Average (TWA).[10] Given the irritant nature of this compound, exposure should be minimized through appropriate engineering controls and personal protective equipment.

Experimental Protocols

The following are generalized protocols for assessing the acute toxicity and irritation potential of a chemical like this compound, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are used.

-

Housing and Fasting: Animals are housed individually and fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. A starting dose of 300 mg/kg is typically used.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure:

-

If an animal dies, the dose for the next animal is decreased.

-

If an animal survives, the dose for the next animal is increased.

-

-

Endpoint: The test is concluded when a stopping criterion is met, and the substance is classified into a GHS category based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours, and observations can continue for up to 14 days to assess reversibility.[6]

-

Scoring: Skin reactions are scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Application: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[11] Observations may be extended up to 21 days to evaluate reversibility.[11]

-

Scoring: Ocular lesions are scored using a standardized system.

Signaling Pathways and Experimental Workflows

Metabolic Pathway

Alkyl benzoates are generally metabolized via hydrolysis of the ester bond by esterases, primarily in the liver, to form benzoic acid and the corresponding alcohol. In the case of this compound, the expected metabolites are benzoic acid and 4-iodobutanol. Benzoic acid is then typically conjugated with glycine (B1666218) to form hippuric acid, which is excreted in the urine.

Metabolic pathway of this compound.

Chemical Safety Assessment Workflow

A systematic approach is crucial for managing the risks associated with handling chemicals like this compound. The following workflow outlines the key steps in a chemical safety assessment.

A general workflow for chemical safety assessment.

Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[9]

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if mists/aerosols are generated.[9]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[9] Eyewash stations and safety showers must be readily accessible.[9]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Do not eat, drink, or smoke in the work area.[4]

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.[5]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

It is recommended to store this compound under refrigeration.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and hydrogen iodide.[12]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][12]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to reach the sewage system.

This technical guide provides a foundational understanding of the safety and handling considerations for this compound. Researchers, scientists, and drug development professionals are urged to supplement this information with a thorough review of the manufacturer's Safety Data Sheet and to adhere to all established laboratory safety protocols.

References

- 1. Butyl Benzoate | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nationalacademies.org [nationalacademies.org]

- 3. Butyl benzoate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. integracosmetics.com [integracosmetics.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 4-Iodobutyl benzoate

An In-depth Technical Guide to 4-Iodobutyl Benzoate (B1203000): Synthesis and History

This technical guide provides a comprehensive overview of 4-Iodobutyl benzoate, with a focus on its synthesis and known history. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile intermediate in organic synthesis.

Introduction

This compound is a synthetic organic compound featuring a benzoate ester linked to a four-carbon chain terminating in an iodine atom. This bifunctional nature makes it a useful building block in chemical synthesis. The ester group imparts solubility in common organic solvents, while the primary iodo group serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of the benzoyloxybutyl moiety into a wide range of molecules, a valuable strategy in the development of more complex chemical structures, including potential pharmaceutical agents.

While specific details on its initial discovery and early history are not extensively documented in readily available scientific literature, its utility is recognized in modern synthetic chemistry. It is structurally related to bicyclic heterocycles like indole (B1671886) and indoline (B122111) and has been mentioned in the context of being a metabolite of certain drug amides used in treating inflammatory and degenerative bowel diseases[1][2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 19097-44-0 | [1][3] |

| Molecular Formula | C₁₁H₁₃IO₂ | [1][3] |

| Molecular Weight | 304.12 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC=C(C=C1)C(=O)OCCCCI | [3] |

Synthesis of this compound

The preparation of 4-halobutyl benzoates has seen methodological advancements over time. Early approaches often required elevated temperatures and the use of additional solvents. A more recent and efficient method involves the cleavage of the carbon-oxygen bond in tetrahydrofuran (B95107) (THF)[4].

A facile and modern synthetic route for this compound involves the reaction of benzoyl chloride with a metal iodide in THF. This method is notable for its mild reaction conditions, proceeding at room temperature and utilizing THF as both the solvent and a reactant[4].

Reaction Scheme

The general reaction for the synthesis of 4-halobutyl benzoates from benzoyl chloride and THF is depicted below. The identity of the halogen in the final product is determined by the metal halide used[4].

Experimental Protocol

The following is a representative experimental procedure adapted from the work of Kim, S. et al. (2005)[4].

Materials:

-

Benzoyl chloride

-

Tetrahydrofuran (THF)

-

Metal Iodide (e.g., Manganese(II) iodide, Sodium iodide)

-

3 N Hydrochloric acid (HCl) solution

-

Diethyl ether

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Saturated Sodium chloride (NaCl) solution

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of benzoyl chloride (5.0 mmol) in THF (5 mL), add the selected metal iodide at room temperature.

-

Stir the mixture at room temperature. The reaction time may vary depending on the metal iodide used (see Table 1).

-

After the appropriate stirring time, quench the reaction by adding 10 mL of 3 N HCl solution.

-

Extract the mixture with diethyl ether (3 x 10 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and saturated NaCl solution.

-

Dry the organic layer over MgSO₄.

-

Purify the crude product using flash chromatography (ethyl acetate/hexanes) to afford pure this compound.

Quantitative Data

The choice of metal iodide influences the reaction time and yield. The following table summarizes the results from the synthesis of this compound using various metal iodides under the described protocol[4].

| Entry | Metal Halide | Time | Yield (%) |

| 1 | MnI₂ | 12 h | 65 |

| 2 | CoI₂ | 2 h | 80 |

| 3 | NiI₂ | 2 h | 75 |

| 4 | CuI | 20 min | 95 |

| 5 | ZnI₂ | 2 h | 85 |

| 6 | NaI | 2 h | 90 |

Data adapted from Kim, S. et al., Bull. Korean Chem. Soc. 2005, Vol. 26, No. 12, 2041.[4]

Logical Workflow of Synthesis and Purification

The overall process from reactants to the purified product can be visualized as a straightforward workflow.

Conclusion

This compound is a valuable synthetic intermediate whose preparation has been refined to be efficient under mild conditions. While its historical discovery is not prominently documented, its modern applications in organic synthesis are clear. The provided synthetic protocol offers a reliable method for its preparation, yielding a high-purity product suitable for further chemical transformations. This guide serves as a foundational resource for researchers intending to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

References

The Fundamental Reactivity of 4-Iodobutyl Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobutyl benzoate (B1203000) is a bifunctional organic molecule that serves as a versatile intermediate in a variety of chemical transformations. Its structure, featuring a terminal iodide and a benzoate ester, allows for selective reactions at two distinct sites. The presence of a primary alkyl iodide makes it an excellent substrate for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This property is of particular interest in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and molecular probes for medical imaging. This technical guide provides a comprehensive overview of the fundamental reactivity of 4-iodobutyl benzoate, including its synthesis, key reactions, and potential applications in drug development. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its use in a research and development setting.

Introduction

This compound (C₁₁H₁₃IO₂) is a chemical compound featuring a butyl chain substituted with an iodine atom at the 4-position and a benzoate ester at the 1-position. The iodine atom, being an excellent leaving group, renders the terminal carbon susceptible to nucleophilic attack, making the molecule a valuable alkylating agent.[1] The benzoate group, while generally stable, can undergo hydrolysis or reduction under specific conditions. This dual reactivity allows for a range of synthetic manipulations, positioning this compound as a key building block in organic synthesis.[2] Its bifunctional nature is particularly advantageous in the construction of molecules requiring a four-carbon spacer with terminal functionality, a common motif in medicinal chemistry.[1][3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common and effective methods are the esterification of 4-iodobutanol with benzoyl chloride and the nucleophilic substitution of a dihaloalkane with sodium benzoate.

Esterification of 4-Iodobutanol

This method involves the reaction of 4-iodobutanol with benzoyl chloride in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Materials: 4-iodobutanol, benzoyl chloride, pyridine, dichloromethane (B109758) (DCM), 1 M hydrochloric acid, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 4-iodobutanol (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

-

Logical Workflow for Esterification Synthesis

Caption: Workflow for the synthesis of this compound via esterification.

Nucleophilic Substitution with Sodium Benzoate

An alternative synthesis involves the reaction of sodium benzoate with an excess of a 1,4-dihaloalkane, such as 1,4-diiodobutane (B107930). The use of a phase-transfer catalyst can facilitate this reaction.

Experimental Protocol:

-

Materials: Sodium benzoate, 1,4-diiodobutane, a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), and a suitable solvent (e.g., toluene).

-

Procedure:

-

Combine sodium benzoate (1.0 eq), 1,4-diiodobutane (2.0 eq), and the phase-transfer catalyst (0.1 eq) in toluene.

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling, filter the reaction mixture to remove any insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

-

Fundamental Reactivity

The reactivity of this compound is dominated by the chemistry of its two functional groups: the alkyl iodide and the benzoate ester.

Nucleophilic Substitution at the Iodide Position

The carbon-iodine bond is relatively weak and polarized, making the terminal carbon an excellent electrophile for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. This allows for the facile introduction of a wide range of nucleophiles.

Reaction Pathway for Nucleophilic Substitution

Caption: Generalized Sₙ2 reaction pathway for this compound.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound (Predicted)

| Nucleophile (Reagent) | Product | Typical Conditions | Predicted Yield |

| Piperidine | 4-(Piperidin-1-yl)butyl benzoate | K₂CO₃, Acetonitrile, Reflux | High |

| Sodium Methoxide | 4-Methoxybutyl benzoate | Methanol, Room Temp | Moderate to High |

| Sodium Azide | 4-Azidobutyl benzoate | DMF, 60-80 °C | High |

Note: The yields are predicted based on analogous reactions and may vary depending on the specific experimental conditions.

Reduction Reactions

The ester and iodide functionalities of this compound can be reduced using various reducing agents. The choice of reagent determines the outcome of the reaction.

-

Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing both esters and alkyl halides.[5][6] Treatment of this compound with LiAlH₄ is expected to reduce the ester to a primary alcohol (benzyl alcohol) and the alkyl iodide to an alkane, yielding 1,4-butanediol (B3395766) and benzyl (B1604629) alcohol after workup.

-

Catalytic Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) is a milder method for reduction. While it can reduce some alkyl halides, the conditions required might also lead to the reduction of the benzene (B151609) ring of the benzoate group. The ester functionality is generally stable under these conditions.

Table 2: Reduction Reactions of this compound (Predicted)

| Reagent | Primary Product(s) | Typical Conditions | Notes |

| LiAlH₄ | 1,4-Butanediol, Benzyl alcohol | Anhydrous THF, 0 °C to RT | Reduces both the ester and the iodide. |

| H₂/Pd-C | Butyl benzoate, HI | Ethanol, RT, atmospheric pressure | May require specific catalysts to avoid debenzoylation. |

Quantitative Data

While experimental spectra for this compound are not widely available in public databases, the following data can be predicted based on the analysis of structurally similar compounds such as butyl benzoate and methyl 4-iodobenzoate.[7][8][9][10]

Table 3: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Values |

| ¹H NMR (CDCl₃) | δ 8.0 (d, 2H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (t, 2H, Ar-H), 4.3 (t, 2H, -COOCH₂-), 3.2 (t, 2H, -CH₂I), 2.0-1.8 (m, 4H, -CH₂CH₂-) |

| ¹³C NMR (CDCl₃) | δ 166 (C=O), 133 (Ar-C), 130 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 64 (-COOCH₂-), 33 (-CH₂-), 30 (-CH₂-), 6 (-CH₂I) |

| Mass Spec. (EI) | m/z: 304 [M]⁺, 177 [M-I]⁺, 122 [C₆H₅CO₂H]⁺, 105 [C₆H₅CO]⁺ |

Applications in Drug Development and Medicinal Chemistry

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and radiolabeled tracers for diagnostic imaging.

As a Bifunctional Alkylating Agent

This compound can be used as a bifunctional alkylating agent in the synthesis of compounds designed to interact with biological targets at two points.[3][11] For instance, it can be used to introduce a benzoyloxybutyl group onto a nitrogen-containing scaffold, which can then be further modified. This strategy is employed in the design of various therapeutic agents.[1][4]

Intermediate for Radiotracer Synthesis

The presence of an iodine atom allows for the introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging.[12][13][14] The synthesis of a radiolabeled version of this compound would involve isotopic exchange or the synthesis from a radiolabeled precursor. The resulting radiotracer could then be used to alkylate a targeting molecule for in vivo imaging of biological processes.

Experimental Workflow for Radiotracer Synthesis and Application

Caption: A potential workflow for the synthesis and application of a radiolabeled imaging probe using this compound.

Conclusion

This compound is a synthetically useful bifunctional molecule with well-defined reactivity. Its primary utility lies in its capacity to act as an alkylating agent via nucleophilic substitution at the carbon-iodine bond. The benzoate ester provides a stable handle that can be carried through several synthetic steps or can be a target for subsequent transformations. The potential for this compound to be used as an intermediate in the synthesis of pharmaceuticals and radiolabeled imaging agents makes it a molecule of significant interest to researchers in drug discovery and development. The experimental protocols and data presented in this guide provide a foundational understanding of its core reactivity and a practical starting point for its application in the laboratory.

References

- 1. Synthesis of new bifunctional compounds which selectively alkylat...: Ingenta Connect [ingentaconnect.com]

- 2. 19097-44-0(this compound) | Kuujia.com [kuujia.com]

- 3. Potent antitumor bifunctional DNA alkylating agents, synthesis and biological activities of 3a-aza-cyclopenta[a]indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bifunctional alkylating agent: Significance and symbolism [wisdomlib.org]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Butyl benzoate [webbook.nist.gov]

- 10. Butyl Benzoate | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]

An In-depth Technical Guide to 4-Iodobutyl Benzoate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobutyl benzoate (B1203000) is a valuable bifunctional molecule serving as a key intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure, incorporating a stable benzoate group and a reactive primary iodide, makes it an ideal reagent for introducing a flexible four-carbon linker through alkylation reactions. This technical guide provides a comprehensive review of the synthesis of 4-iodobutyl benzoate, its spectral and physical properties, and its applications as a versatile building block in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its practical use in a research and development setting.

Chemical Properties and Data

This compound is a synthetic organic compound that is stable under standard conditions, making it a reliable reagent in multi-step syntheses.[1] The presence of the benzoate ester group increases its solubility in common organic solvents, while the terminal iodide provides a reactive site for nucleophilic substitution.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃IO₂ | [2] |

| Molecular Weight | 304.12 g/mol | [2] |

| CAS Number | 19097-44-0 | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCCCCI | [2] |

| InChI Key | VVPUIKNICYCXJZ-UHFFFAOYSA-N | [2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | Not explicitly stated | - |

| Melting Point | Not explicitly stated | - |

Synthesis of this compound

A facile and efficient one-pot synthesis of this compound involves the ring-opening of tetrahydrofuran (B95107) (THF) with benzoyl chloride in the presence of a metal iodide.[3] This method offers high yields under mild conditions.

Experimental Protocol: Synthesis via Ring-Opening of THF

This protocol is adapted from a general procedure for the synthesis of 4-halobutyl benzoates.[3]

Materials:

-

Benzoyl chloride

-

Tetrahydrofuran (THF)

-

Metal Iodide (e.g., Sodium Iodide, Potassium Iodide)

-

3 N HCl solution

-

Ether

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution

-

Anhydrous MgSO₄

Procedure:

-

To a solution of benzoyl chloride (1.0 eq) in THF (used as both solvent and reactant), add the metal iodide (1.1 eq).

-

Stir the mixture at room temperature overnight.

-

Quench the reaction mixture with 3 N HCl solution.

-

Extract the aqueous layer with ether (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography (ethyl acetate/hexanes) to afford this compound.

Table 2: Synthesis of 4-Halobutyl Benzoates - Reported Yields

| Halogen Source (Metal Halide) | Product | Yield (%) | Reference |

| MnCl₂ | 4-Chlorobutyl benzoate | 80 | [3] |

| MnBr₂ | 4-Bromobutyl benzoate | 85 | [3] |

| MnI₂ | This compound | 90 | [3] |

Note: The table demonstrates the general applicability of the method with different metal halides. The yield for the iodo-derivative is excellent.

Synthesis Workflow

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ 8.0 (d, 2H, Ar-H ortho to C=O), δ 7.5 (t, 1H, Ar-H para to C=O), δ 7.4 (t, 2H, Ar-H meta to C=O), δ 4.3 (t, 2H, -OCH₂-), δ 3.2 (t, 2H, -CH₂I), δ 2.0-1.8 (m, 4H, -CH₂CH₂-) |

| ¹³C NMR | δ 166 (C=O), δ 133 (Ar-C para), δ 130 (Ar-C ipso), δ 129.5 (Ar-C ortho), δ 128.5 (Ar-C meta), δ 64 (-OCH₂-), δ 33 (-CH₂-), δ 30 (-CH₂-), δ 6 (-CH₂I) |

| IR (cm⁻¹) | ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch), ~1270 (C-O stretch), ~600 (C-I stretch) |

| MS (m/z) | 304 (M⁺), 177 (M⁺ - I), 122 (C₆H₅COOH⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |

Applications in Drug Development

This compound serves as a versatile alkylating agent in the synthesis of pharmaceutical compounds. The butyl chain provides a flexible linker to connect a pharmacophore to other parts of a molecule or to a larger scaffold, while the terminal iodide is an excellent leaving group for nucleophilic substitution reactions with amines, phenols, thiols, and other nucleophiles.[4] This strategy is often employed to explore structure-activity relationships (SAR) by introducing different functionalities at the end of the linker.

While specific drugs synthesized directly from this compound are not prominently featured in the searched literature, its utility can be illustrated through a hypothetical synthetic application, such as the synthesis of a kinase inhibitor. In many kinase inhibitors, a flexible chain is used to reach a specific sub-pocket of the ATP binding site.

Hypothetical Application: Synthesis of a Kinase Inhibitor

The following diagram illustrates a general workflow for how an alkylating agent like this compound could be used to synthesize a hypothetical kinase inhibitor.

This workflow demonstrates the role of this compound as a linker precursor. The benzoate group can act as a protecting group for a carboxylic acid functionality, which might be unmasked in a later synthetic step.

Potential Signaling Pathway Involvement of Derived Molecules

While this compound itself is not expected to have a direct biological effect on signaling pathways, the molecules synthesized using it can be designed to target various components of these pathways. For instance, a hypothetical kinase inhibitor synthesized using this intermediate could target a protein kinase within a cancer-related signaling pathway, such as the MAPK/ERK pathway.

In this illustrative example, the hypothetical inhibitor, synthesized using this compound as a key building block, could be designed to bind to and inhibit the activity of the RAF kinase, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Conclusion

This compound is a highly useful and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the reactivity of the iodo-group, makes it an attractive building block for introducing four-carbon linkers in medicinal chemistry campaigns. This guide provides the essential technical information for its synthesis and application, serving as a valuable resource for researchers in the field. Further exploration of its use in the synthesis of novel bioactive molecules is warranted.

References

Methodological & Application

Synthesis of Heterocycles Using 4-Iodobutyl Benzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing 4-iodobutyl benzoate (B1203000) as a key building block. While direct literature precedents for the use of 4-iodobutyl benzoate in heterocyclic synthesis are limited, its bifunctional nature as an electrophile with a terminal iodide and a benzoate leaving group at the other end of a four-carbon chain suggests its utility in the construction of saturated five- and six-membered heterocycles. The protocols outlined herein are based on well-established N-alkylation and O-alkylation methodologies, followed by intramolecular cyclization. These methods are broadly applicable for the synthesis of N-substituted pyrrolidines and substituted tetrahydropyrans, which are prevalent scaffolds in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and versatile synthetic routes to access these core structures is a continuous focus of chemical research. This compound is a commercially available reagent that can serve as a versatile four-carbon synthon. The presence of a reactive primary iodide allows for facile alkylation of various nucleophiles, while the benzoate group can act as a leaving group in subsequent transformations or be retained in the final product, offering a handle for further functionalization.

This document details the prospective application of this compound in the synthesis of N-substituted pyrrolidines and substituted tetrahydropyrans through two primary synthetic strategies:

-

N-Alkylation followed by Intramolecular Cyclization: This approach involves the initial N-alkylation of a primary or secondary amine with this compound, followed by an intramolecular nucleophilic substitution to form the pyrrolidine (B122466) ring.

-

O-Alkylation followed by Intramolecular Cyclization: This strategy focuses on the O-alkylation of an alcohol or phenol (B47542) with this compound, with a subsequent intramolecular cyclization to generate a tetrahydropyran (B127337) ring.

Application Note I: Synthesis of N-Substituted Pyrrolidines

The pyrrolidine ring is a core structure in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. The reaction of primary or secondary amines with this compound provides a straightforward entry to N-substituted pyrrolidines. The initial step is a standard N-alkylation, followed by an intramolecular cyclization that displaces the benzoate group.

General Reaction Scheme:

Figure 1: General scheme for N-substituted pyrrolidine synthesis.

Experimental Protocol: Synthesis of 1-Phenylpyrrolidine

This protocol describes a representative procedure for the synthesis of an N-aryl pyrrolidine.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

N-Alkylation:

-

To a 100 mL round-bottom flask, add aniline (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.0 eq).

-

Add 50 mL of anhydrous acetonitrile.

-

Stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Intramolecular Cyclization and Work-up:

-

After the initial N-alkylation is complete (as indicated by TLC), add a 2 M aqueous solution of sodium hydroxide (3.0 eq) to the reaction mixture.

-

Continue to heat the mixture at reflux for an additional 4-6 hours to facilitate intramolecular cyclization and saponification of the benzoate ester.

-

Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add 50 mL of dichloromethane and transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure 1-phenylpyrrolidine.

-

Quantitative Data (Predicted based on analogous reactions):

| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | Acetonitrile | Reflux | 18 | 75-85 |

| 2 | Benzylamine | K₂CO₃ | DMF | 100 | 12 | 80-90 |

| 3 | Morpholine | NaH | THF | 60 | 8 | 70-80 |

Application Note II: Synthesis of Substituted Tetrahydropyrans

The tetrahydropyran (THP) moiety is another privileged scaffold in medicinal chemistry. A plausible, though less precedented, route to substituted THPs using this compound involves the O-alkylation of an alcohol followed by an intramolecular cyclization. This approach would be most feasible if the initial alcohol substrate contains an additional nucleophilic group that can facilitate the final ring-closing step.

Proposed General Reaction Scheme:

Figure 2: Proposed scheme for substituted tetrahydropyran synthesis.

Experimental Protocol: Synthesis of 2-Phenyltetrahydropyran (Hypothetical)

This protocol outlines a hypothetical procedure for the synthesis of a substituted tetrahydropyran, which would require further optimization.

Materials:

-

Benzyl (B1604629) alcohol

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Strong acid catalyst (e.g., p-toluenesulfonic acid)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

O-Alkylation:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

-

Add 30 mL of anhydrous THF and cool the suspension to 0°C.

-

Slowly add a solution of benzyl alcohol (1.0 eq) in 10 mL of anhydrous THF via an addition funnel.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of this compound (1.1 eq) in 10 mL of anhydrous THF to the reaction mixture.

-

Heat the mixture to reflux (approximately 66°C) and maintain for 8-12 hours, monitoring by TLC.

-

-

Work-up and Intramolecular Cyclization:

-

Cool the reaction mixture to 0°C and cautiously quench with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the intermediate ether by column chromatography.

-

To a solution of the purified ether in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to promote intramolecular cyclization. The conditions for this step would require significant optimization.

-

-

Purification:

-